molecular formula C7H7BF3KO2S B7768157 potassium;trifluoro-(2-methylsulfonylphenyl)boranuide

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide

Cat. No.: B7768157
M. Wt: 262.10 g/mol
InChI Key: XWXDHUNDHNZMGT-UHFFFAOYSA-N
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Preparation Methods

The preparation of Potassium (2-methysulphonylphenyl)trifluoroborate involves the reaction of 2-methysulphonylphenylboronic acid with potassium trifluoroborate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

Potassium (2-methysulphonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Potassium (2-methysulphonylphenyl)trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium (2-methysulphonylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Potassium (2-methysulphonylphenyl)trifluoroborate can be compared with other similar compounds such as:

Properties

IUPAC Name

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDHUNDHNZMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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